

Aminocarb (CAS 2032-59-9): A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Aminocarb

Cat. No.: B1665979

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Abstract

Aminocarb, a carbamate insecticide identified by CAS number 2032-59-9, is a potent, non-systemic cholinesterase inhibitor.^{[1][2]} This technical guide provides an in-depth overview of **Aminocarb**, encompassing its physicochemical characteristics, toxicological profile, mechanism of action, metabolic pathways, and environmental fate. Detailed experimental protocols for key analytical methods are provided, and complex biological and experimental processes are visualized through structured diagrams. The information is curated to support researchers, scientists, and professionals in drug development and environmental science in their understanding and further investigation of this compound.

Physicochemical Properties

Aminocarb is a white, crystalline solid with limited solubility in water but is more soluble in polar organic solvents.^{[1][3]} It is unstable in alkaline conditions.^[3] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of **Aminocarb**

Property	Value	Reference
CAS Number	2032-59-9	[1][4]
Molecular Formula	C ₁₁ H ₁₆ N ₂ O ₂	[1][3]
Molecular Weight	208.26 g/mol	[1]
Melting Point	93-94 °C	[3][4]
Vapor Pressure	1.88 x 10 ⁻⁶ mm Hg	[5]
Water Solubility	915 mg/L at 20 °C	[1][4]
LogP (log Kow)	1.90	[1]
Appearance	White crystalline solid	[1][3][5]

Toxicological Profile

Aminocarb exhibits high acute toxicity through oral, dermal, and inhalation routes of exposure. [3] Its toxicity stems from the inhibition of acetylcholinesterase, a critical enzyme in the nervous system.[1][2]

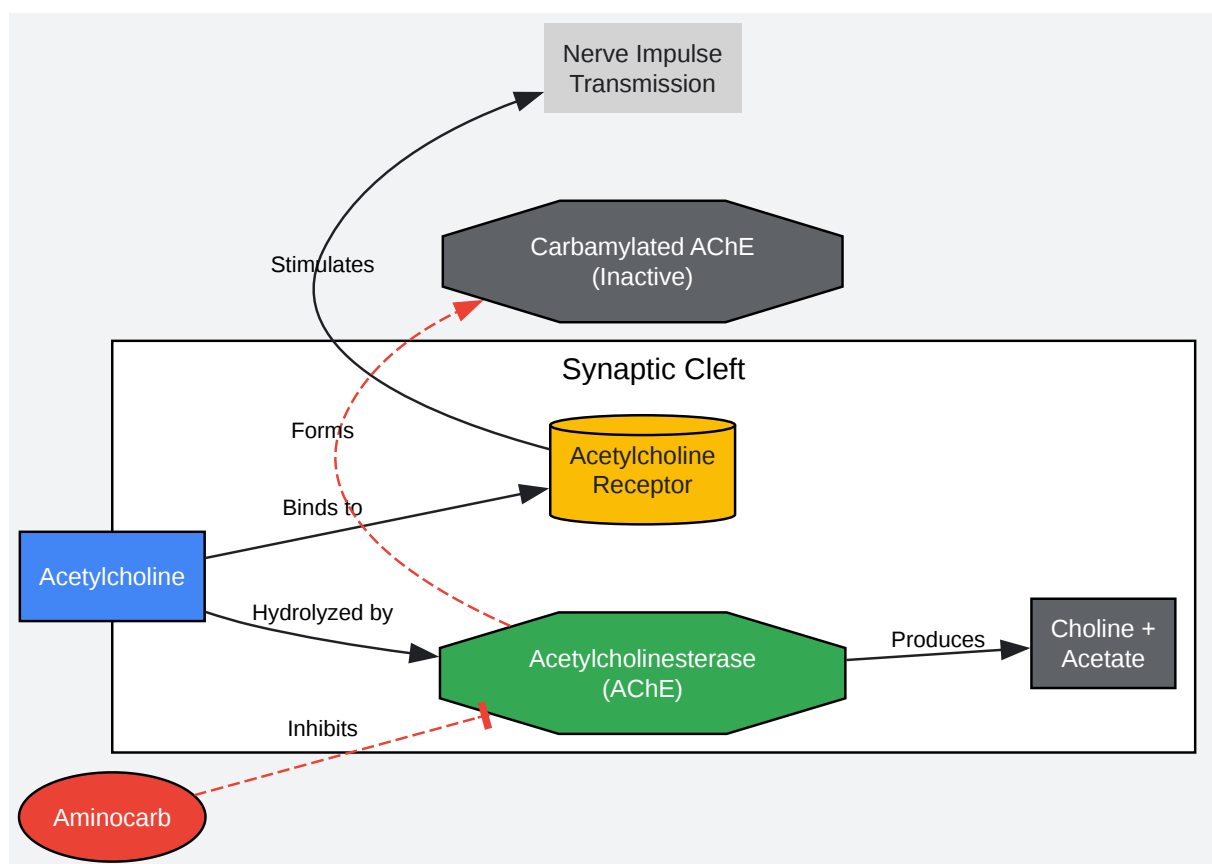
Table 2: Acute Toxicity of **Aminocarb** (LD50)

Species	Route of Administration	Sex	LD50 (mg/kg)	Reference
Rat	Oral	Male & Female	30	[3]
Rat	Dermal	Female	275	[3]
Mouse	Intraperitoneal	Male	8	[3]
Guinea Pig	Oral	Male	60	[3]
Chicken	Oral	Female	74	[3]
Mallard Duck	Oral	-	22.5	[1]
Pheasant	Oral	Male	42.4	[1]

Acceptable Daily Intake (ADI): The Joint FAO/WHO Meeting on Pesticide Residues (JMPR) has evaluated **Aminocarb**, but an Acceptable Daily Intake (ADI) for humans has not been established due to insufficient data.[6][7][8]

Mechanism of Action: Acetylcholinesterase Inhibition

Aminocarb functions as a reversible inhibitor of the enzyme acetylcholinesterase (AChE).[1][9] By carbamylating the serine hydroxyl group in the active site of AChE, **Aminocarb** prevents the breakdown of the neurotransmitter acetylcholine (ACh).[1][10] This leads to an accumulation of ACh at the synaptic cleft, resulting in hyperstimulation of muscarinic and nicotinic receptors and subsequent neurotoxic effects.[1]

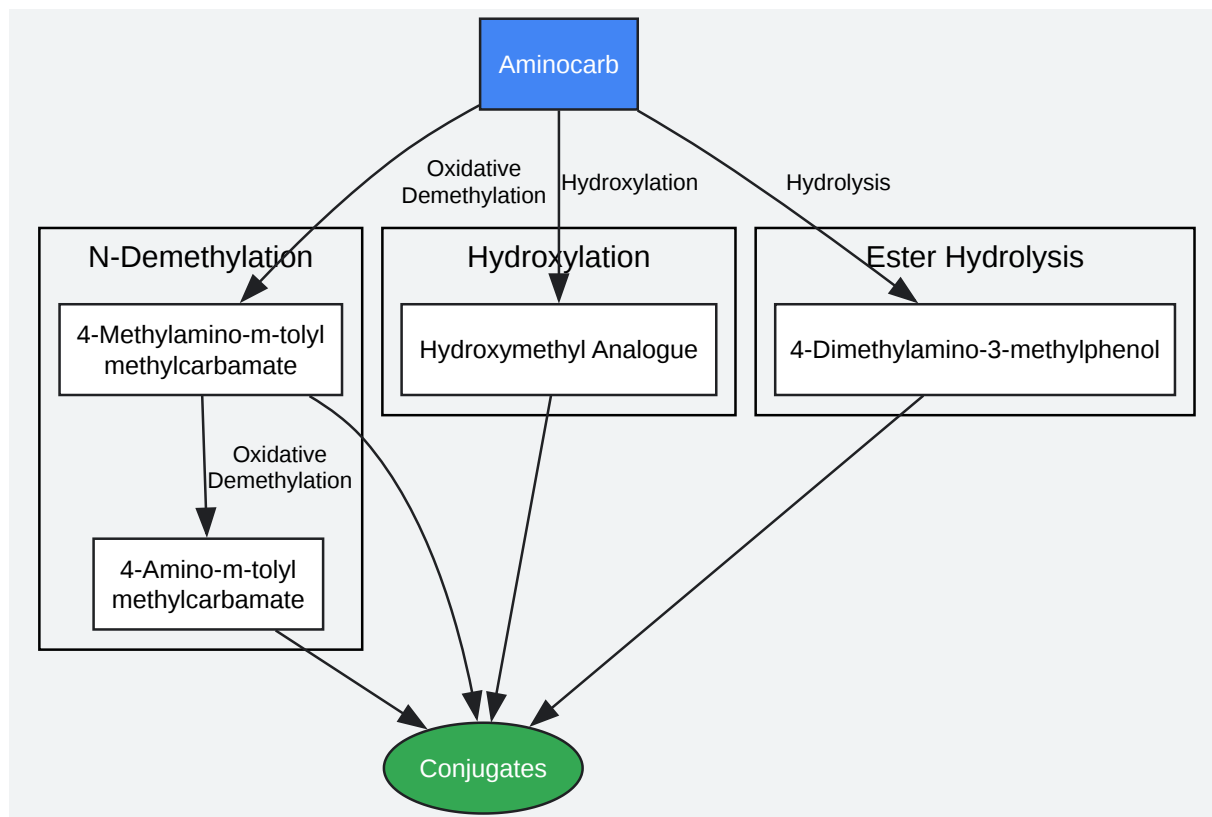


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Caption: Mechanism of Acetylcholinesterase Inhibition by **Aminocarb**.

Metabolic Pathways

Aminocarb is rapidly metabolized in organisms. The primary metabolic pathways involve N-demethylation and hydroxylation, followed by conjugation.[3] In plants, hydroxylation is the main degradation route, while N-demethylation is predominant in soil.[3] In swine, the major metabolites are conjugates of **aminocarb** phenol and its methylamino analogue.[3]



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Caption: Primary Metabolic Pathways of **Aminocarb**.

Environmental Fate

Aminocarb is not persistent in the environment.[6] It degrades rapidly in soil and water, with half-lives typically ranging from less than a day in soil to about six days on spruce foliage.[3] Degradation occurs through hydrolysis, biodegradation, and photolysis.[1] Due to its moderate to high mobility in soil, there is a potential for groundwater contamination, although its rapid degradation mitigates this risk.[1]

Analytical Methodology

Several analytical methods are available for the detection and quantification of **Aminocarb** in various matrices.

Table 3: Analytical Methods for **Aminocarb**

Technique	Detector	Matrix	Minimum Detection Limit (MDL)	Reference
Gas-Liquid Chromatography (GLC)	Nitrogen-Phosphorus Detector (NPD)	Water	-	[1]
Gas Chromatography (GC)	Hall Microelectrolytic Conductivity Detector	Spruce foliage, Soil	0.2 mg/kg	[3]
High-Pressure Liquid Chromatography (HPLC)	UV (254 nm)	Cabbage, Corn, Potato, Wheat	0.8 ng	[3]
GLC with Derivatization (2,4-dinitrophenyl ether)	Electron Capture Detector (ECD)	Spruce needles, Soil, Fish	<0.01 mg/kg	[3]
GLC with Derivatization (2,4-dinitrophenyl ether)	Electron Capture Detector (ECD)	Water	<0.001 mg/kg	[3]
Kinetic Spectrophotometry	-	Vegetable, Water	0.05 mg/L	[11]

Experimental Protocols

Protocol: Determination of Aminocarb in Water by GLC with Derivatization

This protocol is based on the derivatization technique described by Stanley and Delphia (1978) for enhanced sensitivity.^[3]

1. Sample Collection and Preparation:

- Collect a 1-liter water sample in a glass container.
- Acidify the sample to pH 3-4 with sulfuric acid to prevent degradation.
- Extract the sample three times with 100 mL of dichloromethane (DCM) in a separatory funnel.
- Combine the DCM extracts and dry over anhydrous sodium sulfate.
- Concentrate the extract to approximately 1 mL using a rotary evaporator.

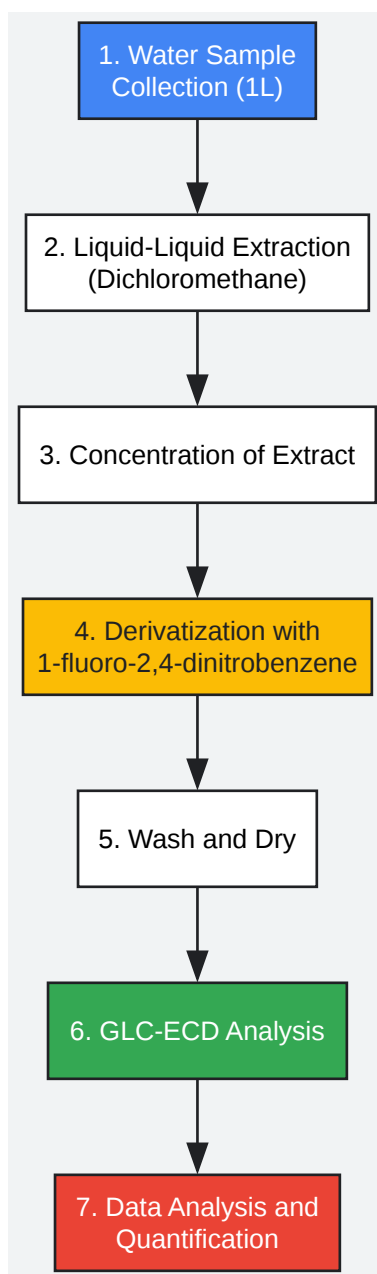
2. Derivatization:

- Add 1 mL of a 1% solution of 1-fluoro-2,4-dinitrobenzene in hexane to the concentrated extract.
- Add 1 mL of a 2% solution of pyridine in hexane (as a catalyst).
- Heat the mixture at 60°C for 1 hour in a sealed vial.
- After cooling, wash the reaction mixture with 2 mL of 5% sodium hydroxide solution, followed by 2 mL of deionized water.
- Dry the hexane layer over anhydrous sodium sulfate.

3. GLC-ECD Analysis:

- Instrument: Gas chromatograph equipped with an Electron Capture Detector (ECD).

- Column: A suitable capillary column for pesticide analysis (e.g., DB-5 or equivalent).
- Injector Temperature: 250°C.
- Detector Temperature: 300°C.
- Oven Temperature Program: Initial temperature of 150°C, hold for 1 minute, then ramp to 280°C at 10°C/min, and hold for 5 minutes.
- Carrier Gas: Nitrogen or Argon/Methane.
- Injection Volume: 1-2 µL.
- Quantification: Compare the peak area of the derivatized **Aminocarb** in the sample to a calibration curve prepared from derivatized analytical standards.



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Caption: Experimental Workflow for **Aminocarb** Analysis in Water.

Protocol: In Vitro Acetylcholinesterase Inhibition Assay

This protocol is a generalized method based on the principles of Ellman's assay to determine the inhibitory potential of **Aminocarb**.

1. Reagent Preparation:

- Phosphate Buffer: 0.1 M, pH 8.0.
- AChE Solution: Prepare a stock solution of acetylcholinesterase from a commercial source (e.g., from electric eel) in phosphate buffer. Dilute to a working concentration that provides a linear reaction rate for at least 10 minutes.
- Substrate Solution (ATCI): 10 mM Acetylthiocholine iodide in phosphate buffer.
- Ellman's Reagent (DTNB): 10 mM 5,5'-dithiobis-(2-nitrobenzoic acid) in phosphate buffer.
- **Aminocarb** Solutions: Prepare a series of dilutions of **Aminocarb** in a suitable solvent (e.g., DMSO), with the final solvent concentration in the assay not exceeding 1%.

2. Assay Procedure:

- In a 96-well microplate, add 25 μ L of the **Aminocarb** solution (or solvent for control).
- Add 50 μ L of the AChE working solution to each well and pre-incubate for 15 minutes at room temperature to allow for inhibitor binding.
- Add 25 μ L of DTNB solution to each well.
- Initiate the reaction by adding 25 μ L of the ATCI substrate solution.
- Immediately measure the absorbance at 412 nm every minute for 10 minutes using a microplate reader.

3. Data Analysis:

- Calculate the rate of reaction (change in absorbance per minute) for each concentration of **Aminocarb**.
- Determine the percentage of inhibition for each concentration relative to the control (no inhibitor).
- Plot the percentage of inhibition against the logarithm of the **Aminocarb** concentration to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

Conclusion

Aminocarb is a well-characterized carbamate insecticide with a clear mechanism of action and a significant toxicological profile. Its rapid environmental degradation reduces its long-term impact, but its acute toxicity necessitates careful handling and monitoring. The analytical methods outlined provide robust means for its detection in various environmental and biological matrices. This guide serves as a foundational resource for professionals engaged in research and development involving **Aminocarb** and related compounds.

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